molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2471175
CAS RN: 868967-28-6
M. Wt: 376.44
InChI Key: HGPWMFSHPCXXJS-UHFFFAOYSA-N
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Description

The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, a thio group, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound’s chemical reactivity is likely influenced by its functional groups. For example, the triazole ring is known to participate in various chemical reactions .

Scientific Research Applications

c-Met Kinase Inhibition

This compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase involved in cell growth, survival, and metastasis. In a study, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares structural similarities with our compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity .

Osteosarcoma Cell Proliferation Inhibition

Novel derivatives of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one have been investigated for their anti-proliferative effects on osteosarcoma cells. These compounds showed submicromolar inhibitory activity against various tumor cell lines, with compound 13k being the most potent (IC50 values ranging from 0.09 μM to 0.43 μM) .

[1,2,4]Triazolo[4,3-a]pyridine Synthesis

The compound’s structure is part of the [1,2,4]triazolo[4,3-a]pyridine family. A one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines using 2-hydrazinopyridine and substituted aromatic aldehydes. This functional group-tolerant approach provides facile access to these synthetic compounds .

Future Directions

The future research directions could involve further exploration of the compound’s potential biological activities, such as its antiviral and antimicrobial properties . Additionally, modifications to the compound’s structure could be investigated to enhance its bioactivity.

Mechanism of Action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.

Biochemical Pathways

Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.

Result of Action

Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .

Action Environment

properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWMFSHPCXXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

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